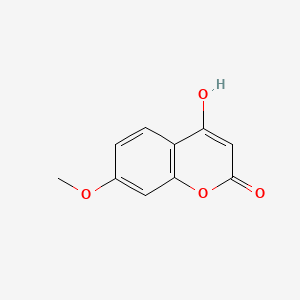
4-羟基-7-甲氧基香豆素
描述
4-Hydroxy-7-methoxycoumarin is a naturally occurring compound belonging to the class of organic compounds known as hydroxycoumarins. Coumarins are benzopyrene derivatives identified in plants, bacteria, and fungi. They are known for their diverse pharmacological activities, including anti-inflammatory, antioxidant, antiviral, anti-diabetic, and antimicrobial effects .
科学研究应用
4-Hydroxy-7-methoxycoumarin has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various coumarin derivatives.
Biology: Studied for its anti-inflammatory and antioxidant properties.
Industry: Utilized in the production of fluorescent dyes and as a natural fluorophore in various applications.
作用机制
Target of Action
The primary targets of 4-Hydroxy-7-methoxycoumarin (4H-7MTC) are nuclear factor kappa B (NF-κB) and mitogen-activated protein kinases (MAPKs) . These proteins play crucial roles in the regulation of immune responses, including inflammation.
Mode of Action
4H-7MTC interacts with its targets by suppressing their activation. It downregulates NF-κB activation by inhibiting the degradation of the inhibitor of nuclear factor kappa B alpha (IκBα) in macrophages .
Biochemical Pathways
The suppression of NF-κB and MAPK activation by 4H-7MTC affects several biochemical pathways. It significantly reduces the production of nitric oxide (NO) and prostaglandin E2 (PGE2), and strongly decreases the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase (COX-2) . Furthermore, it reduces the production of proinflammatory cytokines such as tumor necrosis factor (TNF)-α, interleukin (IL)-1β, and IL-6 .
Pharmacokinetics
Coumarins, in general, are known to undergo metabolism in the liver, where they are conjugated with glucuronic acid to form more water-soluble compounds that can be readily excreted in urine .
Result of Action
The result of 4H-7MTC’s action is a significant reduction in inflammation. By suppressing the activation of NF-κB and MAPK, and reducing the production of NO, PGE2, iNOS, COX-2, and proinflammatory cytokines, 4H-7MTC effectively inhibits inflammation in lipopolysaccharide (LPS)-activated RAW264.7 macrophages .
生化分析
Biochemical Properties
4-Hydroxy-7-methoxycoumarin has been shown to interact with various enzymes and proteins, playing a significant role in biochemical reactions . It has been found to significantly reduce the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase (COX-2) .
Cellular Effects
In cellular processes, 4-Hydroxy-7-methoxycoumarin has been observed to have a significant impact. In LPS-stimulated RAW264.7 cells, it significantly reduced nitric oxide (NO) and prostaglandin E2 (PGE2) production without cytotoxic effects . It also reduced the production of proinflammatory cytokines such as tumor necrosis factor (TNF)-α, interleukin (IL)-1β, and IL-6 .
Molecular Mechanism
At the molecular level, 4-Hydroxy-7-methoxycoumarin exerts its effects through various mechanisms. It strongly exerts its anti-inflammatory actions by downregulating nuclear factor kappa B (NF-κB) activation by suppressing inhibitor of nuclear factor kappa B alpha (IκBα) degradation in macrophages . Moreover, it decreased phosphorylation of extracellular signal-regulated kinase (ERK1/2) and c-Jun N-terminal kinase/stress-activated protein kinase (JNK), but not that of p38 MAPK .
Temporal Effects in Laboratory Settings
Its anti-inflammatory effects have been observed in LPS-stimulated RAW264.7 cells .
Metabolic Pathways
It is known to originate from the general phenylpropanoid pathway .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxy-7-methoxycoumarin can be achieved through various methods. One common approach involves the Pechmann condensation reaction, where phenols react with β-ketoesters in the presence of acid catalysts. For instance, resorcinol can be reacted with ethyl acetoacetate in the presence of sulfuric acid to yield 4-Hydroxy-7-methoxycoumarin .
Industrial Production Methods: Industrial production of 4-Hydroxy-7-methoxycoumarin typically involves large-scale Pechmann condensation reactions. The reaction conditions are optimized to ensure high yield and purity. The use of green solvents and catalysts is also explored to make the process more environmentally friendly .
化学反应分析
Types of Reactions: 4-Hydroxy-7-methoxycoumarin undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often use reagents like halogens and nitrating agents under acidic conditions.
Major Products:
Oxidation: Quinones.
Reduction: Dihydro derivatives.
Substitution: Halogenated or nitrated coumarins.
相似化合物的比较
- 4-Hydroxy-6-methylcoumarin
- 4-Hydroxy-7-methylcoumarin
Comparison: 4-Hydroxy-7-methoxycoumarin is unique due to its specific substitution pattern, which influences its pharmacological properties. While other hydroxycoumarins also exhibit anti-inflammatory and antioxidant activities, the presence of the methoxy group at the 7th position in 4-Hydroxy-7-methoxycoumarin enhances its efficacy in inhibiting NF-κB and MAPK pathways .
属性
IUPAC Name |
4-hydroxy-7-methoxychromen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O4/c1-13-6-2-3-7-8(11)5-10(12)14-9(7)4-6/h2-5,11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJBHLQMPKBMZSF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=CC(=O)O2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40715868 | |
| Record name | 4-Hydroxy-7-methoxy-2H-1-benzopyran-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40715868 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17575-15-4 | |
| Record name | 4-Hydroxy-7-methoxy-2H-1-benzopyran-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40715868 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Hydroxy-7-methoxycoumarin | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


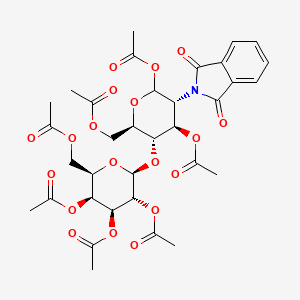
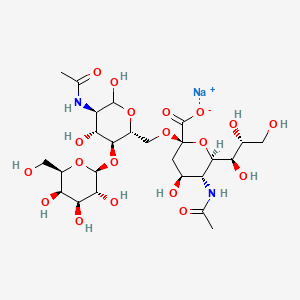
![(2R,4S,6R)-5-Acetamido-2-[(2S,3R,4S,5S,6R)-2-[(2R,3S,4R,5R)-5-acetamido-4,6-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid](/img/structure/B561643.png)
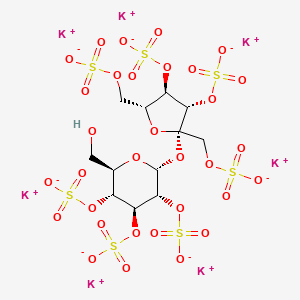
![[1-(Trimethylammonium)methyl] Methanethiosulfonate Bromide](/img/structure/B561646.png)
![[3-(Trimethylammonium)propyl] Methanethiosulfonate Bromide](/img/structure/B561647.png)
![3,3'-{Oxybis[(ethane-2,1-diyl)oxy]}di(propane-1-sulfonothioate)](/img/structure/B561648.png)
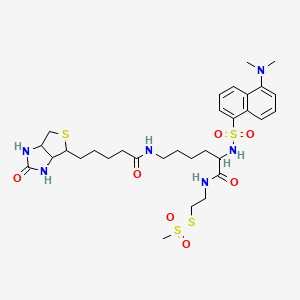
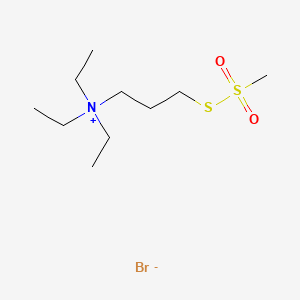
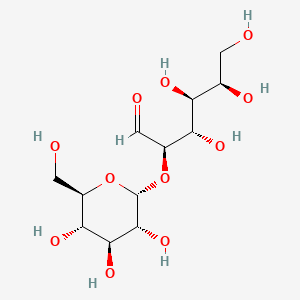
![3-Deuterio-4-[dideuterio(methylsulfonylsulfanyl)methyl]-1-hydroxy-2,2,5,5-tetrakis(trideuteriomethyl)(115N)pyrrole](/img/structure/B561658.png)
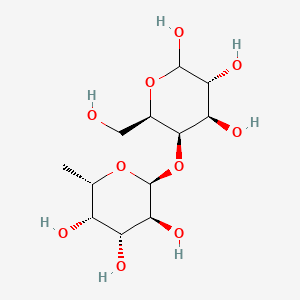
![[(2R,3R,4S,5S,6R)-3,4-diacetyloxy-6-methoxy-5-phenylmethoxyoxan-2-yl]methyl acetate](/img/structure/B561660.png)
![N-[4-(Aminosulfonyl)-2,1,3-benzoxadiazol-7-yl]-2-aminoethyl methanethiosulfonate](/img/structure/B561662.png)
